

"5,6-Dichloro-1H-indazole-3-carbonitrile" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6-Dichloro-1H-indazole-3-carbonitrile

Cat. No.: B1393766

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **5,6-Dichloro-1H-indazole-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.^{[1][2]} Recognized as a "privileged scaffold," its rigid structure and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.^[3] This versatility has led to the development of numerous indazole-containing therapeutic agents with applications ranging from oncology to infectious diseases.^{[1][3][4]}

This guide focuses on a specific, highly functionalized derivative: **5,6-dichloro-1H-indazole-3-carbonitrile**. The introduction of two chlorine atoms onto the benzene ring significantly alters the electronic properties of the scaffold, while the carbonitrile group at the 3-position serves as a versatile chemical handle for further synthetic modifications. Understanding the core chemical properties of this molecule is paramount for its effective utilization in the design and synthesis of novel bioactive compounds. This document provides a comprehensive technical overview of

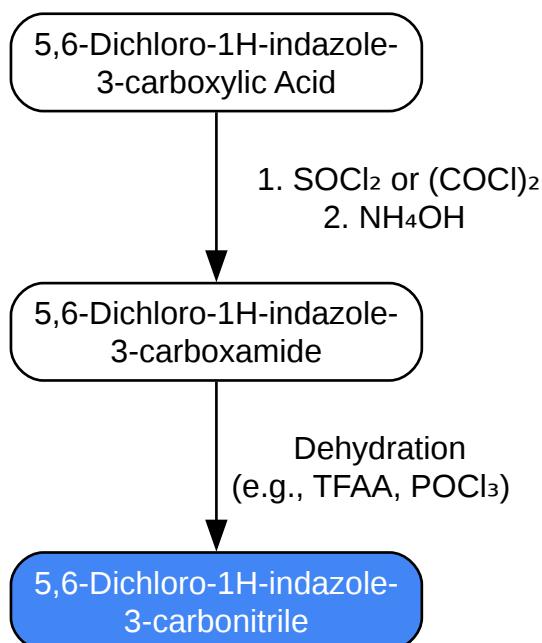
its structure, synthesis, spectroscopic signature, reactivity, and potential applications for professionals engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical Properties

5,6-Dichloro-1H-indazole-3-carbonitrile is a solid, polycyclic aromatic compound.^[5] The core structure consists of the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-indazole form.^{[1][2]} The key functional groups—two chloro substituents on the carbocyclic ring and a nitrile group on the heterocyclic ring—define its chemical behavior and potential for synthetic elaboration.

Caption: Chemical structure of **5,6-dichloro-1H-indazole-3-carbonitrile**.

Table 1: Physicochemical Properties


Property	Value	Source
CAS Number	885278-39-7	[5]
Molecular Formula	C ₈ H ₃ Cl ₂ N ₃	[5]
Molecular Weight	212.04 g/mol	[5]
Physical Form	Solid	[5]
Purity	Typically ≥97%	[5]
InChI	InChI=1S/C8H3Cl2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13)	[5]
InChI Key	KPYROIGJUKKVPI-UHFFFAOYSA-N	[5]

Synthesis and Purification

While specific literature detailing the synthesis of **5,6-dichloro-1H-indazole-3-carbonitrile** is not abundant, a robust synthetic route can be postulated based on established methods for

analogous compounds. The most probable pathway involves the dehydration of a corresponding carboxamide precursor. This transformation is a standard and efficient method for nitrile formation.

A plausible precursor, 5,6-dichloro-1H-indazole-3-carboxylic acid, is commercially available, which can be converted to the intermediate amide.^[6] The subsequent dehydration step is critical for yielding the target carbonitrile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dichloro-1H-indazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 6. 5,6-Dichloro-1H-indazole-3-carboxylic acid | 124459-91-2 [sigmaaldrich.com]
- To cite this document: BenchChem. ["5,6-Dichloro-1H-indazole-3-carbonitrile" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393766#5-6-dichloro-1h-indazole-3-carbonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com